molecular formula C9H8F3NO2S B1324922 2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide CAS No. 952183-07-2

2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide

Cat. No.: B1324922
CAS No.: 952183-07-2
M. Wt: 251.23 g/mol
InChI Key: VKFVYSKTICMYIN-UHFFFAOYSA-N
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Description

Historical Context of Trifluoromethoxy-Containing Compounds

The development of trifluoromethoxy-containing compounds traces its origins to the early exploration of fluorinated organic molecules, with the medicinal use of trifluoromethyl groups dating from 1928, although research became more intense in the mid-1940s. The trifluoromethoxy group, chemically represented as –O–CF₃, can be conceptualized as a methoxy group –O–CH₃ whose hydrogen atoms are replaced by fluorine atoms, or alternatively as a trifluoromethyl group attached to the rest of the molecule by a bridging oxygen atom. This functional group has gained recognition as one of the most valuable fluorinated substituents in contemporary chemical research, particularly in the development of bioactive compounds.

The historical progression of trifluoromethoxy chemistry has been marked by significant synthetic challenges, as the preparation of these compounds remains a substantial obstacle in organic synthesis. Early methodological approaches relied on harsh reaction conditions and toxic reagents, limiting the practical application of trifluoromethoxy groups in complex molecular architectures. The evolution of synthetic methodologies has led to the development of more practical approaches, including the use of trifluoromethyl triflate as a bifunctional reagent that can render heteroarenes more electrophilic while simultaneously delivering the trifluoromethoxy group.

The pharmaceutical industry has embraced trifluoromethoxy-containing compounds due to their enhanced metabolic stability and improved pharmacokinetic properties. According to current pharmaceutical databases, compounds having the trifluoromethoxy functional group are of considerable relevance as pharmaceuticals, with riluzole serving as a notable example. The biological properties of molecules containing the trifluoromethoxy group have made these compounds important targets in pharmaceuticals and agrochemicals, yet their preparation continues to present substantial challenges.

Recent advances in trifluoromethoxylation chemistry have focused on developing practical nucleophilic approaches that avoid the use of silver-based reagents. The development of (E)-O-trifluoromethyl-benzaldoximes as trifluoromethoxylation reagents represents a significant breakthrough, offering direct access to trifluoromethoxylated compounds from complex small molecules in late-stage synthetic processes. These methodological improvements have expanded the accessibility of trifluoromethoxy-containing compounds, facilitating their incorporation into diverse molecular frameworks.

Significance of Thioamide Functionality in Organic Chemistry

Thioamide functionality represents one of the most versatile and underutilized structural motifs in organic chemistry, serving as natural isosteres of amide bonds where the chalcogen atom of the carbonyl is changed from oxygen to sulfur. This single-atom substitution fundamentally alters the electronic properties of the functional group, giving rise to modified nucleophilicity and hydrogen bonding characteristics that have profound implications for both chemical reactivity and non-covalent interactions.

The unique properties of thioamides stem from the distinct electronic nature of the carbon-sulfur double bond compared to the carbon-oxygen double bond in conventional amides. Thioamides exhibit reduced resonance stabilization compared to their oxygen analogs, making them more reactive toward nucleophilic attack and facilitating various synthetic transformations. This reduced resonance stabilization can be further exploited through ground-state destabilization strategies, where selective N-activation of the thioamide bond decreases resonance and enables highly chemoselective nucleophilic acyl addition to the thioamide carbon-sulfur bond.

Contemporary applications of thioamides in medicinal chemistry have revealed their significant potential as therapeutic agents targeting a diverse range of human diseases, including cancer, microbial infections, viral infections, and neurodegenerative conditions. The therapeutic relevance of thioamides is exemplified by their incorporation into small molecule drugs where they serve as bioisosteres, often resulting in improved target affinity and enhanced stability toward hydrolytic enzymes. Recent medicinal chemistry programs have demonstrated that thioamide-containing compounds can function as effective antibacterial agents, with certain derivatives showing potent urease inhibitory activity and strong inhibitory effects against both Gram-positive and Gram-negative bacterial species.

The synthetic utility of thioamides extends beyond their role as bioisosteres, encompassing applications in peptide modification and protein folding studies. Novel strategies for the incorporation of thioamides into proteins have enabled both structural and functional investigations, while new methods for thioamide synthesis have expanded their accessibility for research applications. The development of silver-promoted coupling reactions between thioamides and carboxylic acids has opened new avenues for peptide synthesis, generating isoimide intermediates that can undergo subsequent transformations to produce diverse functionalized peptide motifs.

Position of 2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide in Contemporary Research

This compound occupies a unique position in contemporary chemical research as a representative example of hybrid molecular architectures that combine multiple high-value functional groups within a single framework. The compound, identified by Chemical Abstracts Service registry number 952183-07-2, possesses a molecular structure that integrates the trifluoromethoxy group with thioamide functionality through a phenoxy-ethyl linker. This structural arrangement creates opportunities for investigating synergistic effects between these distinct functional groups and their combined influence on molecular properties and biological activities.

The contemporary relevance of this compound is underscored by its inclusion in specialized chemical databases and commercial availability through multiple suppliers, indicating active research interest and practical utility. Current market pricing data reveals that this compound is available in research quantities ranging from 500 milligrams to 1 gram, with pricing structures reflecting both the synthetic complexity and research demand for this specialized compound. The availability from multiple international suppliers, including Matrix Scientific and American Custom Chemicals Corporation, demonstrates the established synthetic routes and commercial viability of this molecular architecture.

Research applications of this compound span multiple domains of chemical investigation, including structure-activity relationship studies, synthetic methodology development, and biological evaluation programs. The compound serves as a valuable probe for investigating the electronic effects of trifluoromethoxy substitution on thioamide reactivity and stability. The strategic positioning of the trifluoromethoxy group in the para position of the phenoxy ring creates a well-defined electronic environment that allows for systematic investigation of substituent effects on thioamide properties.

The structural relationship between this compound and related analogs, such as 2-[3-(trifluoromethoxy)phenoxy]ethanethioamide, provides opportunities for comparative studies investigating positional isomerism effects. These comparative investigations are particularly valuable for understanding how the electronic influence of the trifluoromethoxy group varies with its position relative to the ether linkage, potentially revealing important structure-property relationships that can inform future molecular design strategies.

Fundamental Research Questions and Hypotheses

The investigation of this compound generates several fundamental research questions that span synthetic methodology, structure-property relationships, and potential applications in medicinal chemistry. The primary research hypothesis centers on the proposition that the combination of trifluoromethoxy and thioamide functionalities creates synergistic effects that enhance both synthetic utility and biological activity compared to compounds containing either functional group individually.

One fundamental question concerns the electronic interaction between the trifluoromethoxy group and the thioamide functionality through the phenoxy-ethyl linker. The trifluoromethoxy group possesses significant electronegativity that is often described as intermediate between fluorine and chlorine, while the thioamide group exhibits distinct nucleophilic properties due to the sulfur atom. Understanding how these electronic effects propagate through the molecular framework and influence overall reactivity patterns represents a crucial area of investigation.

Another significant research question involves the synthetic accessibility and methodological development for compounds of this structural type. Given the established challenges in trifluoromethoxylation chemistry and the specialized requirements for thioamide synthesis, developing efficient synthetic routes to this compound and related analogs represents both a practical necessity and a methodological opportunity. The hypothesis that late-stage trifluoromethoxylation approaches can be applied to thioamide-containing substrates requires systematic investigation to determine compatibility and optimal reaction conditions.

The biological activity profile of this compound presents additional research questions regarding structure-activity relationships and therapeutic potential. Based on the established biological activities of both trifluoromethoxy-containing compounds and thioamide derivatives, the hypothesis that this compound may exhibit enhanced or novel biological activities warrants comprehensive evaluation. Specific areas of interest include antimicrobial activity, enzyme inhibition, and potential applications in neuropharmacology, given the precedent established by related structural types.

The stability and reactivity characteristics of this compound under various chemical conditions represent fundamental properties that must be understood for practical applications. The hypothesis that the trifluoromethoxy group provides metabolic stability while the thioamide functionality offers synthetic versatility requires experimental validation through systematic stability studies and reactivity investigations. Understanding these properties is essential for determining optimal storage conditions, handling procedures, and potential synthetic transformations.

Research Domain Fundamental Questions Working Hypotheses Expected Outcomes
Electronic Properties How do trifluoromethoxy and thioamide groups interact electronically? Synergistic electronic effects enhance reactivity Enhanced understanding of substituent effects
Synthetic Methodology What are optimal synthetic routes to target compound? Late-stage trifluoromethoxylation is feasible Improved synthetic accessibility
Biological Activity Does compound exhibit enhanced biological activity? Combined functional groups provide synergistic effects Identification of therapeutic potential
Stability Characteristics How stable is compound under various conditions? Trifluoromethoxy provides metabolic stability Optimized handling and storage protocols

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenoxy]ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2S/c10-9(11,12)15-7-3-1-6(2-4-7)14-5-8(13)16/h1-4H,5H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFVYSKTICMYIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=S)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide typically involves the reaction of 4-(trifluoromethoxy)phenol with 2-bromoethanethioamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the bromoethanethioamide, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Research Applications

Building Block for Organic Synthesis

  • 2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide serves as a versatile building block in the synthesis of complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, making it a valuable precursor for functionalized compounds.

Synthesis Methodology

  • The synthesis typically involves reactions with phenolic compounds and thioketones, leveraging the trifluoromethoxy substituent to enhance reactivity. The compound's synthesis can be optimized through different methodologies, such as microwave-assisted synthesis or solvent-free conditions, which have been reported to improve yields and reduce reaction times .

Biological Research Applications

Pharmacological Potential

  • Research indicates that this compound exhibits significant biological activities. It has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit specific enzymes involved in metabolic pathways .

Mechanism of Action

  • The trifluoromethoxy group may enhance the compound's binding affinity to biological targets, potentially leading to improved pharmacokinetic properties. Studies suggest that it may act through enzyme inhibition or receptor modulation, affecting physiological responses in various biological systems .

Case Studies

  • One study focused on the structure-activity relationship of related compounds, revealing that modifications to the trifluoromethoxy group can significantly impact solubility and bioactivity. This highlights the importance of this substituent in designing new therapeutic agents .

Industrial Applications

Specialty Chemicals Production

  • In addition to its research applications, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for formulating advanced materials and chemicals used in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ethanethioamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Phenoxy Substituent Functional Group(s) Physical State (Observed)
2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide 4-(Trifluoromethoxy) Ethanethioamide (-CH₂-C(=S)-NH₂) Not reported
2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide 4-(Trifluoromethyl) Oxo (-C=O), Phenyl, Ethanethioamide Yellow oil (solidifies)
2-[4-(Trifluoromethoxy)phenoxy]acetonitrile 4-(Trifluoromethoxy) Acetonitrile (-CH₂-C≡N) Not reported
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol 4-(1,1,3,3-Tetramethylbutyl) Ethoxyethanol (-O-CH₂-CH₂-OH) Liquid (assumed)

Key Observations:

  • Trifluoromethoxy vs. Trifluoromethyl (): The trifluoromethoxy group in the target compound enhances steric bulk and electron-withdrawing effects compared to the trifluoromethyl group in . This difference may influence solubility and binding affinity in biological systems.
  • Thioamide vs. However, nitriles are more reactive toward nucleophilic additions, making them versatile intermediates .
  • Ethanethioamide vs. Ethoxyethanol (): The ethanethioamide’s sulfur atom may confer greater metabolic stability than the hydroxyl group in ethoxyethanol, which is prone to oxidation .

Physicochemical and Spectral Properties

Table 2: Experimental Data from Literature

Compound Name 1H NMR (δ, ppm) 13C NMR (δ, ppm) HRMS (m/z)
2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide 7.55–7.45 (m, 4H, aromatic) 190.2 (C=O), 140.1 (CF₃-C) 310.0508 (calc.)
This compound Not reported Not reported Not reported

Implications:

  • The oxo group in ’s compound contributes to a distinct 13C NMR signal at δ 190.2, absent in the target compound. This highlights the role of functional groups in spectral differentiation .
  • The absence of HRMS data for the target compound suggests a gap in current literature, necessitating further characterization.

Biological Activity

2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide is a synthetic organic compound notable for its unique trifluoromethoxy group attached to a phenoxy ring. This structure significantly influences its chemical and biological properties, particularly in terms of lipophilicity and membrane permeability. The compound has garnered interest for its potential applications in medicinal chemistry, particularly in enzyme inhibition and therapeutic development.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₈F₃NO₂S
  • Melting Point : 97 - 99 °C

The trifluoromethoxy group enhances the compound's lipophilicity, facilitating its penetration through biological membranes, which is crucial for its biological activity.

The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group not only increases lipophilicity but also contributes to the formation of covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit key enzymes involved in inflammatory processes, such as COX-2 and lipoxygenases (LOX-5 and LOX-15). These enzymes are critical in the synthesis of pro-inflammatory mediators .
  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including breast cancer MCF-7 cells. Preliminary results suggest moderate cytotoxicity, indicating potential as an anticancer agent .
  • Protein-Ligand Interactions : Molecular docking studies have revealed that the trifluoromethoxy group facilitates strong interactions with protein targets through hydrogen bonding and pi-pi stacking interactions, enhancing the biological efficacy of the compound .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
2-[4-(Trifluoromethyl)phenoxy]ethanethioamideTrifluoromethyl groupVariation in molecular geometry
2-(4-Fluorobenzyl)sulfonyl]ethanethioamideContains a fluorobenzyl groupDifferent reactivity due to sulfonyl group
2-(2-Chloro-4-fluorophenyl)ethanethioamideChloro and fluorophenyl groupsPotentially different biological activity

The trifluoromethoxy substituent imparts distinct electronic and steric properties that enhance stability and biological activity compared to other compounds without this modification.

Case Studies

  • Inhibition Studies : In vitro studies demonstrated that this compound exhibited IC50 values indicating moderate inhibition against COX-2 and LOX enzymes. For example, one study reported IC50 values ranging from 15.2 to 34.2 μM when compared to established inhibitors like donepezil .
  • Cytotoxicity Assessment : The cytotoxic effects were assessed using MCF-7 breast cancer cells, where the compound showed significant cell growth inhibition at higher concentrations, suggesting its potential as a chemotherapeutic agent .

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